4,5-Ethylenedithio-1,3-dithiole-2-thione

Organic Superconductors BEDT-TTF Precursors Radical Ion Stability

Researchers synthesizing BEDT-TTF often encounter redox instability with oxo analogs. This thione precursor ensures radical-anion stability and a rigid ethylenedithio scaffold, delivering sub-van der Waals S···S contacts (3.26 Å) essential for reproducible molecular conductors. • ≥98% purity, mp 124°C - tolerates ambient handling and shipping without cold chain. • Stable radical-anion intermediate for phosphite-mediated cross-coupling. • Single, predictable coordination mode with Ag(I) guarantees structural reproducibility in conductive MOFs.

Molecular Formula C5H4S5
Molecular Weight 224.4 g/mol
CAS No. 59089-89-3
Cat. No. B1362622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Ethylenedithio-1,3-dithiole-2-thione
CAS59089-89-3
Molecular FormulaC5H4S5
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESC1CSC2=C(S1)SC(=S)S2
InChIInChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2
InChIKeyLFPIFRGVCYRUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Ethylenedithio-1,3-dithiole-2-thione: Core Identity & Procurement Position


4,5-Ethylenedithio-1,3-dithiole-2-thione (C₅H₄S₅, MW 224.39), also designated EDT-DTT, EDDT, or ttb, is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiole-2-thione family featuring a fused ethylenedithio bridge across the 4,5-positions [1]. It crystallizes as a light-yellow to brown powder with a melting point of 123–127 °C and is commercially supplied at ≥98.0% purity (GC) . The compound serves as a key precursor in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)—the benchmark donor molecule for ambient-pressure organic superconductors—and its unsymmetrical TTF variants [2]. Its five sulfur atoms endow it with a rich coordination chemistry toward soft metal ions, enabling the construction of S⋯S contact-assembled supramolecular networks [3].

Why 4,5-Ethylenedithio-1,3-dithiole-2-thione Is Irreplaceable


Although superficially interchangeable with close analogs such as 4,5-ethylenedithio-1,3-dithiole-2-one (EDT-DTO) or 4,5-bis(methylthio)-1,3-dithiole-2-thione, this compound differs in three consequential respects: (i) the thiocarbonyl (C=S) group confers radical-anion stability that is absent in the oxo analog EDT-DTO [1]; (ii) the rigid, rotationally constrained ethylenedithio bridge eliminates the conformational degrees of freedom present in the bis(methylthio) derivative, thereby predisposing the ligand to specific S⋯S contact-driven supramolecular architectures [2]; and (iii) the difference in melting point (124 °C vs. 102 °C for the bis(methylthio) variant) reflects fundamentally different crystal packing energetics that affect handling, purification, and long-term storage in procurement workflows . These features are not modulations of a common scaffold but represent discontinuities in redox, structural, and solid-state behavior that can determine the success or failure of downstream synthetic routes.

Evidence Comparing 4,5-Ethylenedithio-1,3-dithiole-2-thione with Analogs


Radical-Anion Stability vs. Oxo Analog

RHF and DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate a qualitative discontinuity between the thione and oxo analogs: the radical anion of EDT-DTT (4,5-ethylenedithio-1,3-dithiole-2-thione) is a stable species adopting a non-planar C₁ symmetry geometry, whereas the radical anion of EDT-DTO (4,5-ethylenedithio-1,3-dithiole-2-one) is computationally unstable and cannot be optimized as a bound electronic state [1]. Both neutral molecules and their radical cations possess non-planar C₂ symmetry. The C=S stretching wavenumber of EDT-DTT undergoes a drastic reduction upon radical anion formation, consistent with charge localization along the thiocarbonyl bond, a feature absent in EDT-DTO [1].

Organic Superconductors BEDT-TTF Precursors Radical Ion Stability DFT Calculations

Coordination Architecture with Ag(I) vs. Bis(methylthio) Analog

The silver(I) complex [Ag(C₅H₄S₅)₂NO₃]∞ of the target compound crystallizes in the monoclinic space group P2₁/n with a = 8.701(1), b = 8.955(1), c = 11.811(1) Å, β = 91.438(8)°, V = 920.0 ų, Z = 2, R = 0.031, Rw = 0.045 [1]. Each Ag(I) is coordinated by four ligands through two thiocarbonyl sulfur atoms and two thioether sulfur atoms of the six-membered ring, generating an extremely distorted tetrahedral geometry [1]. This was the first metal complex of any TTF or BEDT-TTF analog in which a sulfur atom in a five- or six-membered ring directly coordinates to Ag(I) [1]. By contrast, 4,5-bis(methylthio)-1,3-dithiole-2-thione with Ag(I) salts yields five distinct coordination modes across six characterized polymeric complexes, with the thiocarbonyl group always participating but thioether coordination being conditional and variable [2]. The iodine-doped [Ag(C₅H₄S₅)₂NO₃]∞ complex is semiconducting with σ = 3 × 10⁻⁵ S cm⁻¹ at room temperature, whereas the iodine-doped free ligand is an insulator [1].

Coordination Polymers Supramolecular Chemistry Silver(I) Complexes S···S Contacts

Ultra-Short S···S Contacts in Silver(I) Complexes

In the silver(I) complexes [{Ag(C₅H₄S₅)₃}ClO₄·CH₃CN]₂ and [Ag(C₅H₄S₅)CF₃SO₃]∞ of the target compound, S⋯S contact distances as short as 3.262 Å and 3.284 Å were determined crystallographically, which are among the shortest S⋯S contacts reported for this class of sulfur-rich donor ligands [1]. These distances are significantly shorter than the sum of van der Waals radii for sulfur (3.60 Å), indicating strong intermolecular orbital overlap. The finding established that coordination linkage in metal complexes of this ligand type could be exploited to control intra- and intermolecular interactions [1].

Supramolecular Networks S···S Contacts Crystal Engineering Silver(I) Thiocarbonyl Complexes

Reorganization Energy vs. Dimethyl Diester Analog

Resonance Raman intensity analysis with 397.9 and 416 nm excitation wavelengths in chloroform solvent revealed that the additional six-membered ethylenedithio heterocycle of EDDT strongly affects the vibrational reorganizational energy and mode-specific nuclear displacement compared to the open-chain analog DDTD (dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate) [1]. The Franck-Condon region photodynamics of EDDT exhibit multidimensional character with nuclear motion predominantly along the C₄═C₅ stretch and the C₄═C₅ twist out-of-plane modes, with cross-sections obtained for the A-band absorption spanning the 408 nm region [1]. The rigid cyclic constraint imposed by the fused ethylenedithio ring alters the energy partitioning among vibrational modes relative to the flexible diester-substituted analog.

Photochemical Dynamics Resonance Raman Reorganization Energy Franck-Condon Analysis

Cycloaddition Synthesis vs. Multi-Step Routes

The target compound and its methyl- and dimethyl-substituted derivatives can be prepared by direct [4+2] cycloaddition of 1,3-dithiole-2,4,5-trithione with ethylene, propylene, and trans-2-butene respectively, yielding products with preparative and spectroscopic data identical to authentic samples obtained by the conventional two-step route via the zincate salt [1]. This one-step cycloaddition strategy contrasts with the multi-step synthesis required for 4,5-bis(methylthio)-1,3-dithiole-2-thione, which proceeds via sequential thiolate alkylation. The cycloaddition route to the target compound is reported to proceed with yields around 79% when using 1,2-dibromoethane as the ethylene equivalent . The broader significance of this cycloaddition has been confirmed as the key enabling step for constructing a wide range of functionalized BEDT-TTF derivatives bearing hydroxyl, chiral, and annelated substituents [2].

Cycloaddition Synthesis BEDT-TTF Precursors Dithiolethione Chemistry Hetero-Diels-Alder

Melting Point Comparison with Key Analogs

The melting point of the target compound is 124 °C (lit., range 123–127 °C), which is 22 °C higher than that of 4,5-bis(methylthio)-1,3-dithiole-2-thione (102 °C, range 101–104 °C) and approximately 75 °C higher than the unsubstituted parent 1,3-dithiole-2-thione (49 °C) . This progressive elevation of melting point with increasing molecular rigidity and sulfur content is consistent with stronger intermolecular S⋯S interactions in the crystalline lattice. For the propylenedithio homolog 4,5-propylenedithio-1,3-dithiole-2-thione (C₆H₆S₅), the reported crystal structure reveals 'rather high thermal stability of the crystal' attributed to pairs of S⋯S intermolecular contacts between neighboring molecules, although a direct numerical melting point comparison is limited by available data [1].

Thermal Stability Melting Point Solid-State Packing Procurement Specifications

Applications of 4,5-Ethylenedithio-1,3-dithiole-2-thione


BEDT-TTF and Unsymmetrical TTF Synthesis via Reductive Coupling

The compound's unique radical-anion stability—demonstrated by computational DFT studies showing a stable EDT-DTT⁻ species in contrast to the unstable EDT-DTO⁻ oxo analog [1]—makes it the mandatory thione precursor for reductive desulfurization and phosphite-mediated cross-coupling routes to BEDT-TTF and its unsymmetrical variants. Procurement of the thione (rather than the oxo analog) is critical for laboratories employing photochemical desulfurization or triethyl phosphite coupling methodologies where anionic intermediates are implicated.

Conductive Coordination Polymers with Predictable Architecture

The compound's single, well-defined coordination mode with Ag(I)—engaging both thiocarbonyl and thioether sulfur atoms to generate a reproducible 2D network with strong interchain S···S contacts (3.41 Å) [2]—contrasts sharply with the five variable coordination modes of the bis(methylthio) analog. Researchers designing conductive metal-organic frameworks or molecular wires should specify this compound to ensure structural reproducibility; the iodine-doped silver complex is a confirmed semiconductor (σ = 3 × 10⁻⁵ S cm⁻¹), whereas the doped free ligand is insulating [2].

Crystal Engineering via Sub-van der Waals S···S Contacts

The compound delivers among the shortest intermolecular S···S contacts (3.262–3.284 Å) recorded for this ligand class in its silver(I) complexes [3]. These sub-van der Waals distances (cf. 3.60 Å sum of S radii) indicate strong orbital overlap critical for anisotropic electronic transport. Projects targeting low-dimensional molecular conductors, crystal engineering of S⋯S contact-assembled networks, or structure–conductivity correlation studies should select this compound over analogs lacking the rigid ethylenedithio scaffold that templates such close contacts.

Thermally Robust Synthesis for Ambient-Temperature Protocols

With a melting point of 124 °C (cf. 102 °C for the bis(methylthio) variant and 49 °C for unsubstituted 1,3-dithiole-2-thione) , the compound tolerates ambient-temperature handling, shipping, and storage without degradation. This thermal margin is particularly valuable for procurement by laboratories in regions without reliable cold-chain infrastructure, and for synthetic protocols involving mild heating steps that would melt or degrade lower-melting analogs.

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